molecular formula C8H5ClN2O2 B11719777 5-Chloroquinoxaline-2,3-diol

5-Chloroquinoxaline-2,3-diol

Cat. No.: B11719777
M. Wt: 196.59 g/mol
InChI Key: ZQIVPRINVRSPLR-UHFFFAOYSA-N
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Description

5-Chloroquinoxaline-2,3-diol: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles with a fused benzene and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoxaline-2,3-diol typically involves the condensation of 2-nitroanilines with vicinal diols. One efficient method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation. This method uses a tricarbonyl iron complex as a catalyst, which facilitates the oxidation of alcohols and the reduction of nitroarenes, generating the corresponding carbonyl and 1,2-diaminobenzene intermediates in situ . The reaction conditions are mild, and water is liberated as the sole byproduct.

Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often involves the use of oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . These methods are scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoxaline-2,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration uses nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloroquinoxaline-2,3-diol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the chloro and diol functional groups.

    2,3-Dichloroquinoxaline: A derivative with two chlorine atoms instead of one.

    Quinoxaline-2,3-dione: An oxidized form of quinoxaline.

Uniqueness: 5-Chloroquinoxaline-2,3-diol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and diol groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)

InChI Key

ZQIVPRINVRSPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C(=O)N2

Origin of Product

United States

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